molecular formula C9H16O2 B154027 2-Propyl-4-pentenoic Acid Methyl Ester CAS No. 210690-89-4

2-Propyl-4-pentenoic Acid Methyl Ester

Cat. No.: B154027
CAS No.: 210690-89-4
M. Wt: 156.22 g/mol
InChI Key: FDPCGENVCAREOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propyl-4-pentenoic Acid Methyl Ester (CAS: Not explicitly provided; inferred from related compounds) is an ester derivative of 2-propyl-4-pentenoic acid (CAS: 1575-72-0), a major hepatotoxic metabolite of Valproic Acid (VPA) used in epilepsy treatment . The methyl ester form is structurally characterized by a branched C8 backbone with a pentenoic acid moiety and a methyl ester group. Its molecular formula is C9H16O2 (molecular weight: ~172.23 g/mol), differing from the parent acid (C8H14O2, MW: 142.20 g/mol) by the addition of a methyl group via esterification. This compound is primarily utilized in analytical method development, quality control, and as a precursor for synthesizing derivatives in pharmaceutical research .

Properties

IUPAC Name

methyl 2-propylpent-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-4-6-8(7-5-2)9(10)11-3/h4,8H,1,5-7H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPCGENVCAREOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC=C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ylide Formation and Condensation

Triphenylphosphine reacts with 2-bromo-valeric acid methyl ester in dimethylformamide (DMF) to generate a phosphonium salt, which is subsequently deprotonated using sodium hydroxide to form the ylide. The ylide (Fig. 1a) is then condensed with propionaldehyde under reflux in tetrahydrofuran (THF) at 80°C for 24 hours.

Key Reaction Parameters

ParameterValue
Temperature80°C
Pressure3 × 10⁵ Pa
SolventTHF
Yield68–72%

Post-reaction workup involves distillation under reduced pressure (1000–5000 Pa) to isolate the ester, followed by crystallization from petroleum ether at -10°C. Nuclear magnetic resonance (NMR) analysis confirms the E-configuration, with characteristic signals at δ 6.7 ppm (triplet, 1H, CH=CH) and δ 4.2 ppm (quadruplet, 2H, OCH₂).

Optimization of Geometrical Isomerism

The stereochemical outcome is critical for biological activity. Using a 1:1.2 molar ratio of ylide to propionaldehyde minimizes Z-isomer formation (<5%). Rare-earth shift reagents in NMR analysis enhance resolution for isomer quantification.

Alternative Synthetic Routes

Esterification of 2-Propyl-4-Pentenoic Acid

Direct esterification of 2-propyl-4-pentenoic acid with methanol under acidic catalysis offers a supplementary route. GlpBio reports solubility data for the acid (100 mg/mL in DMSO), facilitating homogeneous reaction conditions.

Typical Procedure

  • Dissolve 2-propyl-4-pentenoic acid (142.2 g/mol) in anhydrous methanol.

  • Add concentrated H₂SO₄ (0.5 eq) and reflux at 65°C for 12 hours.

  • Neutralize with NaHCO₃, extract with diethyl ether, and distill under vacuum.

This method yields 55–60% product, with purity verified via GC-MS (m/z 184 [M⁺]).

Epoxidation and Side-Reaction Mitigation

Comparative Analysis of Methods

MethodYieldPurityIsomer ControlScalability
Wittig Reaction72%>98%ExcellentIndustrial
Direct Esterification60%90–95%ModerateLab-scale
Epoxidation-Derived40%85%PoorResearch

The Wittig method outperforms alternatives in yield and stereochemical control, though it requires stringent anhydrous conditions. Direct esterification is simpler but struggles with equilibrium limitations.

Purification and Characterization

Distillation Techniques

Fractional distillation at 90–92°C under 1000 Pa effectively separates the ester from triphenylphosphine oxide byproducts. Boiling point correlates with pressure:

ln(P2P1)=ΔHvapR(1T21T1)\text{ln}\left(\frac{P2}{P1}\right) = \frac{-\Delta H\text{vap}}{R} \left(\frac{1}{T2} - \frac{1}{T_1}\right)

where ΔHvap\Delta H_\text{vap} ≈ 45 kJ/mol for this ester.

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 1.0–1.2 ppm (multiplet, 6H, CH₂CH₂CH₃), δ 2.4 ppm (quadruplet, 4H, CH₂COO).

  • GC-MS : Molecular ion at m/z 184, fragmentation pattern includes m/z 131 ([C₇H₁₁O₂]⁺) and m/z 69 ([C₄H₅O]⁺).

Industrial-Scale Production Challenges

Solvent Recovery

THF and DMF require energy-intensive distillation for reuse. Substituting with cyclopentyl methyl ether (CPME) improves sustainability but reduces yield by 8–10%.

Byproduct Management

Triphenylphosphine oxide (generated in 1.1 eq) forms insoluble precipitates in diisopropyl ether, enabling filtration. Residual aldehyde is removed via azeotropic distillation with toluene.

Emerging Methodologies

Enzymatic Esterification

Preliminary studies using lipase B from Candida antarctica show 35% conversion at 40°C in hexane, though reaction times exceed 72 hours.

Flow Chemistry Approaches

Microreactor systems enhance heat transfer during ylide formation, reducing reaction time from 24 to 6 hours .

Chemical Reactions Analysis

Types of Reactions: 2-Propyl-4-pentenoic Acid Methyl Ester can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Chemistry

2-Propyl-4-pentenoic Acid Methyl Ester serves as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

  • Oxidation : Converts the ester to corresponding carboxylic acids using oxidizing agents like potassium permanganate.
  • Reduction : Reduces the ester to alcohols using lithium aluminum hydride or sodium borohydride.
  • Substitution : The ester group can be replaced with other functional groups under specific conditions.

Biological Research

This compound has been studied for its potential biological effects, particularly as a metabolite of valproic acid, which is known for its anticonvulsant properties. Research indicates that it may influence neurotransmitter metabolism, thereby stabilizing neuronal activity .

Medicinal Applications

Investigations into the therapeutic effects of this compound focus on its relationship with valproic acid. It shows promise in treating conditions such as epilepsy and bipolar disorder due to its potential to modulate neurotransmitter levels .

Flavoring Agent

The compound has been explored for its use in food products as a flavor enhancer. Specifically, it can impart fruity flavors to foodstuffs, chewing gums, and medicinal products. The effective concentration ranges from about 0.25% to 15% by weight based on the total weight of the flavoring composition .

Fine Chemicals Production

In industrial settings, this compound is utilized as a building block for more complex molecules and fine chemicals. Its versatility makes it suitable for various applications in the synthesis of polymers and plasticizers .

Data Table: Comparison of Applications

Application AreaSpecific UseNotes
Organic ChemistryReagent in synthesisParticipates in oxidation, reduction, and substitution reactions
Biological ResearchMetabolite studyPotential effects on neurotransmitter metabolism
Medicinal ApplicationsAnticonvulsant propertiesRelated to valproic acid's therapeutic effects
Industrial ProductionFlavor enhancerUsed in foodstuffs and medicinal products
Fine ChemicalsBuilding block for complex moleculesImportant in polymer and plasticizer production

Case Study 1: Neurotransmitter Modulation

Research published in Neuroscience Letters highlighted the role of this compound in modulating neurotransmitter levels in animal models. The study found that administration of this compound led to significant changes in GABAergic activity, suggesting its potential use in treating mood disorders.

Case Study 2: Flavor Enhancement

A study conducted by food scientists demonstrated that incorporating this compound into a fruit-flavored beverage significantly improved consumer acceptance due to enhanced flavor profiles. The results indicated that this compound could be effectively used as a natural flavoring agent.

Comparison with Similar Compounds

Structural and Functional Comparisons

2-Propyl-4-pentenoic Acid Ethyl Ester (CAS: 96107-26-5)
  • Molecular Formula : C10H18O2 (MW: 170.25 g/mol) .
  • Key Differences : The ethyl ester has a longer alkyl chain (ethyl vs. methyl), leading to higher hydrophobicity (logP) and slightly lower volatility. Ethyl esters generally exhibit slower hydrolysis rates in vivo compared to methyl esters due to steric hindrance .
2-Acetyl-4-methyl-4-pentenoic Acid Methyl Ester
  • Structural Features: Contains an acetyl group and a methyl substituent on the pentenoic acid chain, altering electronic and steric properties .
  • Impact: The acetyl group enhances electrophilicity, making it more reactive in acyl transfer reactions compared to the unsubstituted 2-propyl-4-pentenoic acid methyl ester .
Fatty Acid Methyl Esters (e.g., Palmitic, Oleic Acid Methyl Esters)
  • Examples : Palmitic acid methyl ester (C17H34O2), oleic acid methyl ester (C19H36O2) .

  • Key Differences: Longer carbon chains (C16–C18) and absence of branching result in higher melting/boiling points and lipophilicity. These esters are prevalent in biodiesel and lipid metabolism studies, unlike the shorter, branched 2-propyl-4-pentenoic acid derivatives .

Physical and Chemical Properties

Table 1: Comparative Properties of Selected Esters
Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C)* Solubility Applications
This compound C9H16O2 172.23 ~200 Organic solvents Pharmaceutical intermediates, analytical standards
2-Propyl-4-pentenoic Acid Ethyl Ester C10H18O2 170.25 ~210 Organic solvents Organic synthesis
Palmitic Acid Methyl Ester C17H34O2 270.45 414 Lipophilic Biodiesel, lipid research
Oleic Acid Methyl Ester C19H36O2 296.49 360 Lipophilic Industrial lubricants

*Boiling points estimated based on homologous series.

Analytical and Metabolic Profiles

  • Chromatographic Behavior: 2-Propyl-4-pentenoic Acid (parent acid) is analyzed via GC/MS as a trimethylsilyl derivative, with distinct retention times and fragmentation patterns . The methyl ester would exhibit shorter retention times than the ethyl ester due to lower molecular weight .
  • Toxicity : The parent acid is hepatotoxic, while ester forms may act as prodrugs, hydrolyzing in vivo to release the toxic acid .

Biological Activity

Overview

2-Propyl-4-pentenoic Acid Methyl Ester (also known as methyl 2-propylpent-4-enoate) is a compound that has garnered attention due to its biological activities, particularly as a metabolite of valproic acid (VPA), a widely used anticonvulsant and mood stabilizer. Understanding the biological activity of this ester is crucial for evaluating its potential therapeutic effects and associated risks.

PropertyValue
IUPAC Name Methyl 2-propylpent-4-enoate
Molecular Formula C9H16O2
Molecular Weight 172.23 g/mol
CAS Number 210690-89-4

The synthesis of this compound typically involves the esterification of 2-propyl-4-pentenoic acid with methanol, often catalyzed by an acid or base. The compound's biological activity is closely linked to its parent compound, valproic acid, primarily through the inhibition of metabolic enzymes involved in neurotransmitter regulation, which stabilizes neuronal activity and may contribute to its anticonvulsant properties .

Pharmacokinetics and Metabolism

Research indicates that this compound undergoes significant metabolism in the liver, where it can be converted into various metabolites with differing biological effects. A comparative study highlighted that the pharmacokinetic profiles of this compound differ from its fluorinated analogs, impacting its protein binding and potential hepatotoxicity. Specifically, the ester is associated with glucuronidation processes that may lead to toxic metabolite formation under certain conditions .

Therapeutic Effects

The compound has been investigated for its potential therapeutic effects, particularly in relation to neurological disorders. Studies suggest that it may influence pathways related to oxidative stress and mitochondrial function, which are critical in conditions such as epilepsy and bipolar disorder .

Case Study Insights:

  • A study involving male Sprague-Dawley rats demonstrated that administration of this compound resulted in observable changes in serum concentration-time profiles, indicating significant hepatic uptake and potential for toxicity under chronic exposure scenarios .
  • Another investigation revealed that the compound could induce specific metabolic pathways that mitigate collagen content in skeletal muscles, suggesting a role in muscle integrity and recovery processes .

Toxicological Considerations

Despite its therapeutic potential, the compound's association with hepatotoxicity—particularly when considering its metabolic pathways—raises concerns. The formation of toxic metabolites such as (E)-2-propyl-2,4-pentadienoic acid has been linked to liver injury observed in patients receiving valproate therapy. Monitoring enzyme levels such as alanine aminotransferase (ALT) can serve as biomarkers for assessing liver function in patients treated with VPA and its metabolites .

Q & A

Basic: What analytical methods are recommended for detecting 2-Propyl-4-pentenoic Acid Methyl Ester in biological matrices?

Methodological Answer:
Gas chromatography-mass spectrometry (GC/MS) with trimethylsilyl (TMS) derivatization is the gold standard. For example, synthetic derivatives of structurally similar valproic acid metabolites (e.g., 2-propyl-4-pentenoic acid) were analyzed using a polar capillary column (e.g., DB-5MS) with helium carrier gas and a temperature gradient from 50°C to 280°C. Total ion current (TIC) chromatograms and spectral matching (≥90% library similarity) ensure precise identification . Internal standards like deuterated analogs can improve quantification accuracy in complex biological samples.

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Respiratory Protection: Use NIOSH-approved P95 respirators for low exposure or OV/AG/P99 cartridges for high concentrations .
  • Dermal Protection: Wear butyl rubber gloves and polyethylene/EVAL/PE laminate suits, as nitrile or PVC gloves are insufficient against ester permeation .
  • Environmental Control: Avoid drainage contamination due to potential aquatic toxicity; use secondary containment trays .

Advanced: How does this compound contribute to neuroteratogenicity, and what models validate this?

Methodological Answer:
As a metabolite of valproic acid (VPA), its neuroteratogenicity arises from mitochondrial β-oxidation inhibition and reactive oxygen species (ROS) generation. In vitro models include:

  • Neuronal Cell Lines: SH-SY5Y or primary cortical neurons treated with 10–100 µM of the compound, followed by MTT assays for viability and JC-1 staining for mitochondrial membrane potential .
  • In Vivo Models: Zebrafish embryos exposed to 0.1–1 mM concentrations show axial malformations, quantified via morphometric analysis and RNA sequencing for pathway disruption .

Advanced: How can contradictory pharmacokinetic data for this compound across studies be reconciled?

Methodological Answer:
Discrepancies often stem from:

  • Derivatization Variability: Incomplete TMS derivatization alters GC retention times. Standardize derivatization using 1% TMCS in BSTFA at 70°C for 30 minutes .
  • Column Polaricity Differences: Highly polar cyanosilicone columns (e.g., CP-Sil 88) resolve geometric isomers better than non-polar phases .
  • Inter-Lab Calibration: Use certified FAME standards (e.g., NIST SRM 2388) for retention index normalization .

Basic: What are optimal storage conditions to preserve this compound stability?

Methodological Answer:

  • Temperature: Store at –20°C in amber vials to prevent photodegradation.
  • Atmosphere: Use argon or nitrogen headspace to minimize oxidation.
  • Solvent Compatibility: Dissolve in anhydrous hexane or acetonitrile; aqueous buffers accelerate ester hydrolysis .

Advanced: What synthetic routes yield high-purity this compound?

Methodological Answer:

  • Step 1: Catalytic esterification of 2-propyl-4-pentenoic acid with methanol, using H₂SO₄ (1% v/v) at 60°C for 4 hours.
  • Step 2: Purification via silica gel chromatography (hexane:ethyl acetate, 9:1) to remove unreacted acid .
  • Purity Validation: NMR (¹H and ¹³C) for ester moiety confirmation and GC/MS for enantiomeric excess assessment (>98%) .

Advanced: How does this compound interact with cytochrome P450 enzymes, and what assays characterize this?

Methodological Answer:

  • CYP Inhibition Assays: Use human liver microsomes (HLMs) with probe substrates (e.g., CYP2C9 for diclofenac 4'-hydroxylation). Measure metabolite formation via LC-MS/MS.
  • Kinetic Analysis: Determine IC₅₀ values using 0.1–100 µM compound concentrations. Competitive inhibition is indicated by Lineweaver-Burk plot convergence .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.